4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that features a benzonitrile group, a benzo[d][1,3]dioxole moiety, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes .
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and interactions with transport proteins .
Result of Action
Based on its structural similarity to other compounds, it may influence cell proliferation, apoptosis, and other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s stability or its interactions with target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of 1,4-diketones with ammonia or primary amines.
Coupling Reactions: The benzo[d][1,3]dioxole moiety is then coupled with the pyrrolidine ring using a palladium-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include benzoquinones or other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted sulfonamides or thiols.
Scientific Research Applications
4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biological Research: The compound is used to study the effects of sulfonyl-containing molecules on biological systems.
Chemical Biology: It serves as a tool compound to investigate the role of benzo[d][1,3]dioxole moieties in biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propan-2-one
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
Uniqueness
4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is unique due to its combination of a benzonitrile group, a benzo[d][1,3]dioxole moiety, and a pyrrolidine ring, which together contribute to its potent biological activity and specificity for microtubule targeting .
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c19-10-13-1-4-16(5-2-13)25(21,22)20-8-7-15(11-20)14-3-6-17-18(9-14)24-12-23-17/h1-6,9,15H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKHHQXIMVXNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.